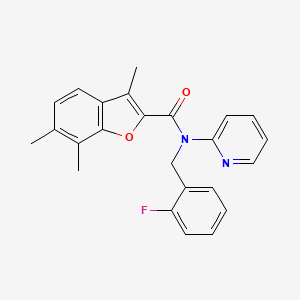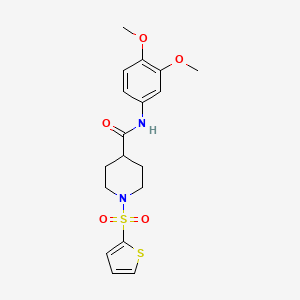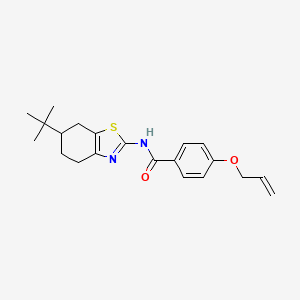![molecular formula C19H29FN2O2 B11346167 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide](/img/structure/B11346167.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a butanamide chain substituted with a fluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved by reacting cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(dimethylamino)cyclohexanol.
-
Alkylation: : The next step involves the alkylation of the cyclohexyl intermediate with a suitable alkylating agent, such as benzyl chloride, to form 1-(dimethylamino)cyclohexylmethyl chloride.
-
Coupling with Fluorophenoxy Butanamide: : The final step involves the coupling of the alkylated intermediate with 2-(2-fluorophenoxy)butanamide. This can be achieved through a nucleophilic substitution reaction, where the chloride group is replaced by the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical factors in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.
-
Substitution: : The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the butanamide chain.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound can be used in studies involving receptor binding and signal transduction due to its potential interactions with biological targets.
-
Medicine: : Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
-
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-chlorophenoxy)butanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-bromophenoxy)butanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)butanamide
Uniqueness
Compared to similar compounds, N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H29FN2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C19H29FN2O2/c1-4-16(24-17-11-7-6-10-15(17)20)18(23)21-14-19(22(2)3)12-8-5-9-13-19/h6-7,10-11,16H,4-5,8-9,12-14H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
CRPVJECJGYIOML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)




![N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11346124.png)
![2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11346128.png)
![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11346132.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)


![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)
